REACTION_CXSMILES
|
CCO[CH:4]1N(C(OCC)=O)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5]1.CCN(C(C)C)[CH:22]([CH3:24])[CH3:23].CN1C(=[O:34])CCC1>>[CH:8]1[C:7]2[C:6]3[CH:23]=[CH:22][CH:24]=[CH:4][C:5]=3[O:34][C:12]=2[CH:11]=[CH:10][CH:9]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 2 h of stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After about 18 h at ambient temperature
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by preparative TLC (reversed phase C18, 1 mm, methanol/500 mM NaCl, 6:4)
|
Type
|
CUSTOM
|
Details
|
giving the tracer
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |